molecular formula C20H19N3O3 B7048330 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid

1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid

Cat. No.: B7048330
M. Wt: 349.4 g/mol
InChI Key: DOZVPKOKXNPMJA-UHFFFAOYSA-N
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Description

1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.

    Attachment of Benzimidazole to Phenyl Ring: The benzimidazole is then linked to a phenyl ring through a methyl bridge, often using a Friedel-Crafts alkylation reaction.

    Formation of Carbamoyl Group: The phenyl ring is further functionalized with a carbamoyl group, typically through a reaction with isocyanates.

    Cyclobutane Ring Formation: The final step involves the formation of the cyclobutane ring, which is achieved through a cyclization reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The benzimidazole moiety can bind to DNA, enzymes, and receptors, disrupting their normal function.

    Pathways Involved: The compound may inhibit DNA synthesis, interfere with enzyme activity, or block receptor signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[4-(Benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid is unique due to its combination of a benzimidazole moiety with a cyclobutane ring, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

1-[[4-(benzimidazol-1-ylmethyl)phenyl]carbamoyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(20(19(25)26)10-3-11-20)22-15-8-6-14(7-9-15)12-23-13-21-16-4-1-2-5-17(16)23/h1-2,4-9,13H,3,10-12H2,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZVPKOKXNPMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2=CC=C(C=C2)CN3C=NC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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